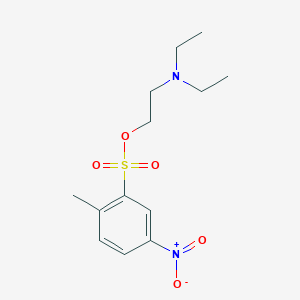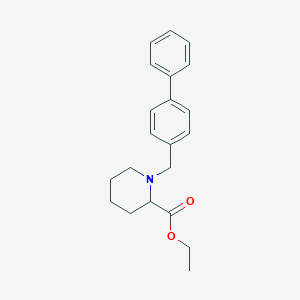![molecular formula C23H29NO3 B5048773 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5048773.png)
2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is an organic compound with a complex structure that includes both cyclohexyl and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide typically involves multiple steps:
Formation of 4-cyclohexylphenol: This can be achieved through the hydrogenation of 4-phenylphenol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Etherification: The 4-cyclohexylphenol is then reacted with 2-chloroethyl acetate in the presence of a base like potassium carbonate (K2CO3) to form 2-(4-cyclohexylphenoxy)ethyl acetate.
Amidation: The final step involves the reaction of 2-(4-cyclohexylphenoxy)ethyl acetate with 2-(2-methylphenoxy)ethylamine under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), particularly targeting the amide group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the specific site of oxidation.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with various proteins and enzymes, making it a useful tool in biochemical assays.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets suggests it could be a lead compound for drug discovery, particularly in the treatment of diseases where modulation of specific proteins is beneficial.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-cyclohexylphenoxy)ethanol
- 2-(2-methylphenoxy)ethylamine
- N-(2-phenoxyethyl)acetamide
Uniqueness
Compared to these similar compounds, 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is unique due to the presence of both cyclohexyl and phenoxy groups, which confer distinct chemical properties. This dual functionality allows for a broader range of interactions and applications, making it a versatile compound in scientific research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various fields, driving innovation and discovery.
特性
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-18-7-5-6-10-22(18)26-16-15-24-23(25)17-27-21-13-11-20(12-14-21)19-8-3-2-4-9-19/h5-7,10-14,19H,2-4,8-9,15-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWIBPAFGSKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5048701.png)
![(4Z)-4-[[3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5048706.png)
![2-methyl-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5048712.png)
![5-ETHOXY-2-[(E)-1-(PROPYLAMINO)METHYLIDENE]-1-BENZOTHIOPHEN-3(2H)-ONE](/img/structure/B5048716.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5048720.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione](/img/structure/B5048727.png)
![N-[(2-chlorophenyl)methyl]-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)acetamide](/img/structure/B5048742.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-3-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5048770.png)
![[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B5048779.png)
![N-allyl-N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5048780.png)
![2-[1-(4,4-DIMETHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)-2-PHENYLETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5048792.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5048795.png)
